METHYL (4Z)-1-BENZYL-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 1-benzyl-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, benzyl groups, and a benzyloxy substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-BENZYL-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common synthetic route involves the condensation of appropriate benzylidene and benzyloxybenzylidene precursors with a pyrrole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid or triethylamine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and benzyloxybenzylidene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Methyl 1-benzyl-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-BENZYL-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-2-methyl-1-buten-3-one
- 4-Benzyloxy-2-methyl-1,3-butadiene
- 1-Benzyl-4-methylbenzene
Uniqueness
Methyl 1-benzyl-4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H25NO4 |
---|---|
Molecular Weight |
439.5g/mol |
IUPAC Name |
methyl (4Z)-1-benzyl-2-methyl-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C28H25NO4/c1-20-26(28(31)32-2)24(27(30)29(20)18-21-11-5-3-6-12-21)17-23-15-9-10-16-25(23)33-19-22-13-7-4-8-14-22/h3-17H,18-19H2,1-2H3/b24-17- |
InChI Key |
UTOGTYXOAIPUSN-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/C(=O)N1CC4=CC=CC=C4)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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